(Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Description

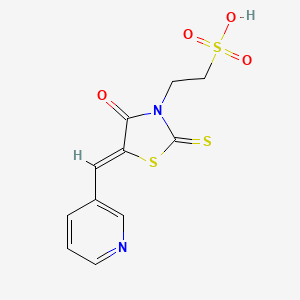

The compound (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid belongs to the thioxothiazolidin family, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a pyridin-3-ylmethylene substituent at the 5-position and an ethanesulfonic acid group at the 3-position. The Z-configuration of the methylene group is critical, as geometric isomerism can significantly influence biological activity by altering molecular geometry and target binding.

Thioxothiazolidin derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

IUPAC Name |

2-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4S3/c14-10-9(6-8-2-1-3-12-7-8)19-11(18)13(10)4-5-20(15,16)17/h1-3,6-7H,4-5H2,(H,15,16,17)/b9-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCMUJQWJQDGFT-TWGQIWQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a member of the thioxothiazolidin family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its structural components, particularly the thioxothiazolidine ring and the pyridine moiety. These structures facilitate interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate biochemical pathways is essential for its potential therapeutic effects .

Antimicrobial Properties

Research has shown that compounds containing thioxothiazolidin frameworks exhibit significant antimicrobial activity. For instance, derivatives of thioxothiazolidin have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways .

Anticancer Activity

Several studies have highlighted the anticancer potential of thioxothiazolidin derivatives. For example, compounds with similar structures have exhibited moderate to strong antiproliferative effects in various cancer cell lines. The activity is often dose-dependent and varies with the functional groups present on the thiazolidinone moiety. Notably, certain derivatives have induced apoptosis in leukemia cells, suggesting a promising avenue for cancer therapy .

Case Studies

- Antimicrobial Efficacy : A study synthesized multiple thioxothiazolidin derivatives and evaluated their antibacterial properties against eight bacterial strains. Results indicated that all tested compounds showed significant antibacterial activity, particularly against resistant strains .

- Anticancer Research : In vitro studies involving human leukemia cell lines demonstrated that specific thioxothiazolidin derivatives could induce apoptosis and exhibit cytotoxic effects. The effectiveness was correlated with the presence of electron-donating groups on the aromatic rings .

- Biochemical Probing : The compound has been explored as a biochemical probe due to its ability to interact selectively with molecular targets. This characteristic makes it a candidate for further research into its role in various biological pathways.

Table 1: Summary of Biological Activities

Table 2: Case Study Highlights

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazolidinone and thiazole scaffolds exhibit notable antimicrobial properties. For instance, derivatives of thiazolidinones have been synthesized and tested against various bacterial strains, demonstrating effective inhibition against pathogens such as Bacillus subtilis and Aspergillus niger. These studies suggest that modifications in the thiazolidinone structure can enhance antimicrobial efficacy, making them potential candidates for developing new antibiotics .

Aldose Reductase Inhibition

The compound is structurally related to known aldose reductase inhibitors, which are important in managing diabetic complications. Studies have shown that derivatives of thiazolidinones can serve as potent inhibitors of aldose reductase, with some exhibiting submicromolar IC50 values—significantly more effective than existing therapies like epalrestat. The molecular docking studies have identified key interactions within the enzyme's active site, paving the way for the design of more selective and potent inhibitors .

Synthesis and Structural Modifications

The synthesis of (Z)-2-(4-oxo-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-3-yl)ethanesulfonic acid typically involves multi-step reactions starting from readily available precursors. The synthesis often employs microwave-assisted techniques to enhance yield and reduce reaction time. Structural modifications, including varying substituents on the pyridine ring or altering the thiazolidinone core, have been systematically studied to optimize biological activity .

Antimicrobial Efficacy

A study published in the Chemistry & Biology Interface journal detailed the synthesis of a series of thiazolidinone derivatives and their antimicrobial evaluation. The results indicated that certain derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .

Diabetes Management

In another investigation, researchers focused on the aldose reductase inhibitory action of thiazolidinone derivatives. The study found that specific compounds exhibited high affinity for the enzyme, suggesting their potential use in preventing diabetic complications through modulation of glucose metabolism .

Summary of Findings

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity : highlights that rhodanine derivatives with ethanesulfonic acid substituents exhibit broad-spectrum antimicrobial activity. By analogy, the target compound’s pyridinyl group may offer unique interactions with microbial targets, warranting further in vitro testing .

- Structural Characterization : The use of SHELX software () for crystallographic analysis in analogs like ’s compound underscores the importance of precise structural determination in understanding activity-structure relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.